Bicyclo[3.3.1]non-6-ene-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56820-19-0 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
bicyclo[3.3.1]non-6-ene-3-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h1-2,7-9H,3-6H2,(H,11,12) |
InChI Key |
FFRDKUOKEIXXRA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2CC1CC(C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 3.3.1 Non 6 Ene 3 Carboxylic Acid and Its Derivatives
Classical Approaches to Bicyclo[3.3.1]non-6-ene-3-carboxylic Acid Synthesis
The construction of the bicyclo[3.3.1]nonane core, the fundamental structure of this compound, has been achieved through various classical organic reactions. These methods often involve the strategic formation of two fused six-membered rings from acyclic or monocyclic precursors.
Synthesis from Cyclohexane-1,3-dione Precursors
The use of cyclohexane-1,3-dione and its derivatives serves as a common starting point for building the bicyclo[3.3.1]nonane skeleton. ucl.ac.uk A novel and effective one-pot process has been developed involving the reaction of substituted 1,3-cyclohexanediones with enals, proceeding through a tandem Michael-Aldol reaction to yield a diverse range of bicyclo[3.3.1]nonane derivatives. ucl.ac.uk This annulation methodology provides an efficient route to the complex bicyclic scaffold in a single step. ucl.ac.uk
Routes Involving Michael Addition and Aldol (B89426) Condensation Strategies
Tandem reactions combining Michael additions and intramolecular aldol condensations are powerful tools for constructing the bicyclo[3.3.1]nonane framework. d-nb.infoacs.org These sequences allow for the formation of the bicyclic system from acyclic precursors in a single, efficient operation. acs.orgcapes.gov.br For instance, the reaction of dimethyl 1,3-acetonedicarboxylate with enals, catalyzed by tetrabutylammonium (B224687) fluoride (B91410) or piperidine, smoothly yields bicyclo[3.3.1]nonane derivatives in high yields. acs.orgcapes.gov.br The mechanism involves an initial Michael addition, followed by intramolecular hydrogen abstraction and a subsequent intramolecular aldol condensation to form a cyclohexenone intermediate. acs.org A second Michael addition and a final intramolecular aldol reaction complete the formation of the bicyclo[3.3.1]nonenol structure. acs.org
Acid-catalyzed tandem Michael addition-intramolecular aldol-type condensations have also been reported. rsc.org For example, the treatment of a diketone with methyl acrolein in the presence of trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) promotes a Michael addition followed by an intramolecular aldolization to yield the bicyclic core. rsc.org This strategy highlights the versatility of combining these two classical reactions to achieve complex molecular architectures. rsc.orgkazanmedjournal.ru
| Precursors | Catalyst/Reagents | Key Reaction Type | Product |
| Dimethyl 1,3-acetonedicarboxylate and Enals | Tetrabutylammonium fluoride (TBAF) or Piperidine | Sequential Michael Addition-Intramolecular Aldolization | Bicyclo[3.3.1]nonane derivatives acs.orgcapes.gov.br |
| Diketones and Methyl Acrolein | Trifluoromethanesulfonic acid (TfOH) or TMSOTf | Acid-Catalyzed Michael Addition-Intramolecular Aldolization | Bicyclo[3.3.1]nonenone rsc.org |
| Substituted 1,3-Cyclohexanediones and Enals | Not specified | Tandem Michael-Aldol Reaction | Polysubstituted Bicyclo[3.3.1]nonane derivatives ucl.ac.uk |
Application of Enamine Chemistry in Bicyclo[3.3.1]nonane Construction
Enamine chemistry provides another effective pathway for the synthesis of the bicyclo[3.3.1]nonane skeleton. ucl.ac.ukenamine.net This approach was elegantly demonstrated in a one-pot, formal [3+3] annulation reaction between enamines derived from cyclic ketones and enones. ucl.ac.uk In this process, a cyclohexanone (B45756) is first converted into an enamine, which then undergoes a Michael addition, followed by isomerization and a final aldol reaction to construct the bicyclic system with high enantioselectivity. ucl.ac.uk
Reactions involving enamines of 4-oxocyclohexane derivatives with α,β-unsaturated acid chlorides, such as acryloyl chloride, also lead to the formation of dioxobicyclo[3.3.1]nonane derivatives. rsc.org For example, the pyrrolidine (B122466) enamines of dialkyl 4-oxocyclohexane-1,1-dicarboxylates react with acryloyl chloride to produce alkyl 2,6-dioxobicyclo[3.3.1]nonane-1-carboxylates. rsc.org This highlights the utility of enamines in facilitating the specific cyclization pathways needed to form the bicyclic core.
Advanced Synthetic Pathways to this compound Analogues
This compound is not only a synthetic target but also a valuable precursor for creating more intricate polycyclic structures, such as adamantanes and azaadamantanes. These transformations often involve intramolecular ring-closing reactions that build upon the pre-existing bicyclic framework.
Curtius Rearrangement as a Key Step in Azaadamantane Synthesis from this compound
The Curtius rearrangement is a pivotal transformation in the synthesis of azaadamantanes from this compound and its derivatives. acs.orgacs.orgnih.gov This reaction sequence converts the carboxylic acid functionality into an amine via an isocyanate intermediate, setting the stage for a subsequent intramolecular cyclization to form the third ring of the azaadamantane core.
Specifically, 2-azaadamantan-4-one and 2-azaadamantan-6-one derivatives have been synthesized from endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid and 9-oxo-endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid, respectively. acs.orgacs.orgnih.govresearchgate.netnih.gov The key steps involve a Curtius rearrangement of the carboxylic acid to form a benzyl (B1604629) carbamate (B1207046). acs.orgacs.orgnih.gov This intermediate then undergoes spontaneous intramolecular attack of the carbamate nitrogen onto a transient bromonium ion or epoxide intermediate, which is formed from the double bond in the bicyclic system. acs.orgacs.orgnih.govresearchgate.net This ring closure effectively constructs the azaadamantane skeleton. acs.orgacs.orgnih.gov For example, the conversion of the carboxylic acid to a carbamate, followed by bromine-mediated cyclization, is a recently exemplified approach. acs.org
| Starting Material | Key Reaction Steps | Intermediate | Final Product Class |
| endo-Bicyclo[3.3.1]non-6-ene-3-carboxylic acid acs.orgacs.orgnih.gov | 1. Curtius Rearrangement 2. Intramolecular Cyclization (via bromonium ion or epoxide) | Benzyl carbamate acs.orgacs.orgnih.gov | 2-Azaadamantan-4-one derivatives acs.orgacs.orgnih.gov |
| 9-Oxo-endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid acs.orgacs.orgnih.govresearchgate.net | 1. Curtius Rearrangement 2. Intramolecular Cyclization (via bromonium ion or epoxide) | Benzyl carbamate acs.orgnih.gov | 2-Azaadamantan-6-one derivatives acs.orgacs.orgnih.govresearchgate.net |
Intramolecular Cyclization Reactions for Adamantane (B196018) Derivatives
The rigid framework of bicyclo[3.3.1]nonane derivatives makes them ideal precursors for the synthesis of adamantanes through intramolecular cyclization reactions. nih.gov This approach, often termed transannular cyclization, is an effective strategy for constructing the adamantane cage from bicyclic starting materials. nih.gov
One example involves the use of bicyclo[3.3.1]nonane-derived diolefins. nih.gov When these diolefins are exposed to electrophiles like bromine or iodine, a charge-transfer complex forms. nih.gov This is followed by a synchronous cyclization, where the second double bond attacks the intermediate halonium ion, leading to the formation of a stable 1-adamantyl cation, which is then trapped to yield the final 1,2-disubstituted adamantane product. nih.gov This demonstrates how the specific stereoelectronic properties of the bicyclo[3.3.1]nonane system can be harnessed to direct the formation of the more complex adamantane structure. nih.gov
Acid-Catalyzed Intramolecular C-Alkylation Routes
Acid-catalyzed intramolecular C-alkylation represents a significant strategy for the formation of the bicyclo[3.3.1]nonane core. This approach typically involves the cyclization of a suitably functionalized monocyclic precursor under acidic conditions.
One notable example involves the treatment of a cyclooctanone (B32682) derivative with an acid such as TsOH. This promotes an intramolecular C-alkylation at the α-position of the carbonyl group, leading to the formation of a bicyclo[3.3.1]nonanedione. rsc.org This method provides a direct route to the bicyclic system, leveraging the reactivity of enol or enolate intermediates generated in the acidic medium.
Another acid-promoted strategy involves the intramolecular aldolization of an α-silyl enal, which furnishes the bicyclo[3.3.1]nonane skeleton in good yield. rsc.org Furthermore, acid-catalyzed intramolecular lactonization of dihydropyridines has also been employed to construct the bicyclo[3.3.1]nonane moiety. rsc.org These diverse acid-catalyzed reactions highlight the versatility of this approach in synthesizing the target bicyclic framework. rsc.orgdocumentsdelivered.comacs.org
| Precursor Type | Acid Catalyst | Product | Key Transformation |
|---|---|---|---|
| Cyclooctanone derivative | TsOH | Bicyclo[3.3.1]nonanedione | Intramolecular C-alkylation |
| α-Silyl enal | Acid | Bicyclo[3.3.1]nonane derivative | Intramolecular aldolization |
| Dihydropyridine derivative | Acid | Bicyclo[3.3.1]nonane moiety | Intramolecular lactonization |
Diels-Alder Reactions in the Formation of Bicyclo[3.3.1]nonane Cores
The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, has been effectively utilized to construct the bicyclo[3.3.1]nonane skeleton. scholaris.cacdnsciencepub.com This [4+2] cycloaddition reaction offers a convergent and often stereocontrolled route to complex cyclic systems.
In one approach, the intramolecular Diels-Alder reaction of a precursor containing both a diene and a dienophile moiety can lead to the formation of the bicyclo[3.3.1]nonane framework. scholaris.ca The stereochemical outcome of this reaction is often predictable based on the endo rule, which favors the formation of the kinetic product.
Furthermore, intermolecular Diels-Alder reactions have been employed in the synthesis of precursors that can be subsequently converted to the bicyclo[3.3.1]nonane system. For instance, the cycloaddition of a diene with a suitable dienophile can generate a substituted cyclohexene (B86901) ring, which can then undergo further transformations to yield the desired bicyclic product. researchgate.netresearchgate.net The versatility of the Diels-Alder reaction allows for the introduction of various substituents and functional groups, providing access to a wide range of bicyclo[3.3.1]nonane derivatives. royalsocietypublishing.org
Nitrile Oxide-Allene Cycloaddition Reactions for Tricyclic Systems
A specialized approach for the synthesis of tricyclic systems incorporating the bicyclo[3.3.1]nonane core involves the cycloaddition reaction between a nitrile oxide and an allene (B1206475). researchgate.net This reaction proceeds through a [3+2] cycloaddition mechanism, leading to the formation of a five-membered heterocyclic ring fused to the bicyclic framework.
In a reported synthesis, a cyclization precursor containing both a nitrile oxide and an allene functionality was subjected to conditions that promote the cycloaddition. rsc.org This intramolecular reaction yielded the desired bicyclo[3.3.1]nonane-containing tricycle. rsc.orgresearchgate.net A notable aspect of this reaction was its diastereoselectivity, with only the 'anti' cycloadduct being formed. This indicates that the stereochemistry of the starting material can significantly influence the outcome of the cycloaddition. rsc.org
Organocatalytic Asymmetric Synthesis of Bicyclo[3.3.1]nonane Frameworks
The field of organocatalysis has provided powerful tools for the enantioselective synthesis of complex molecules, including the bicyclo[3.3.1]nonane framework. researchgate.netlzu.edu.cnorcid.org These methods utilize small organic molecules as catalysts to promote asymmetric transformations, leading to the formation of chiral products with high enantiomeric excess.
One prominent strategy involves the desymmetrization of prochiral cyclohexanone derivatives. researchgate.net Chiral secondary amines are often employed as catalysts to facilitate intramolecular aldol or Michael reactions, leading to the formation of enantioenriched bicyclo[3.3.1]nonane derivatives. researchgate.net For example, the direct asymmetric intramolecular aldolization of a tethered diketone can yield chiral endo-8-hydroxy-bicyclo[3.3.1]nonan-2-one. researchgate.net
Cascade reactions, where multiple bond-forming events occur in a single pot, have also been developed for the asymmetric synthesis of this bicyclic system. lzu.edu.cnresearchgate.net An enantioselective formal [3+3] annulation reaction of cyclic ketones with enones, catalyzed by a pyrrolidine-thiourea catalyst, affords bicyclo[3.3.1] adducts with good to high enantioselectivities. acs.org These organocatalytic methods offer a highly efficient and stereocontrolled route to chiral bicyclo[3.3.1]nonane frameworks. researchgate.netlzu.edu.cn
| Reaction Type | Catalyst Type | Starting Materials | Key Features |
|---|---|---|---|
| Intramolecular Aldolization | Chiral secondary amine | Tethered diketone | Desymmetrization, high enantioselectivity |
| Formal [3+3] Annulation | Pyrrolidine-thiourea | Cyclic ketone and enone | Cascade reaction, formation of multiple stereocenters |
| Cascade Michael-Henry Reaction | Secondary amine | Prochiral precursors | Efficient construction of complex bicyclic systems |
Stereoselective Synthesis of this compound Stereoisomers
The stereoselective synthesis of specific stereoisomers of this compound is crucial for investigating their biological activities and applications. While direct stereoselective syntheses of this specific carboxylic acid are not extensively detailed in the provided context, the synthesis of related chiral bicyclo[3.3.1]nonane derivatives provides a foundation for accessing these stereoisomers.
For instance, 9-oxo-endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid has been utilized as a starting material for the synthesis of other complex molecules. acs.org This chiral carboxylic acid can potentially be accessed through resolution of a racemic mixture or via an asymmetric synthesis. Once obtained, the carboxylic acid functionality and the double bond can be further manipulated to generate a variety of stereoisomers.
The stereochemical control in the synthesis of the bicyclo[3.3.1]nonane core, as discussed in the context of organocatalytic and Diels-Alder reactions, is paramount. By carefully selecting the appropriate chiral catalyst or dienophile, it is possible to favor the formation of a specific enantiomer or diastereomer of the bicyclic framework. Subsequent functional group transformations can then be carried out to introduce the carboxylic acid moiety at the C3 position and the double bond at the C6 position, ultimately leading to the desired stereoisomer of this compound.
Reaction Mechanisms and Reactivity of Bicyclo 3.3.1 Non 6 Ene 3 Carboxylic Acid
Mechanistic Studies of Cyclization Reactions Involving Bicyclo[3.3.1]non-6-ene-3-carboxylic Acid
The spatial proximity of the carboxylic acid and the double bond in this compound facilitates intramolecular cyclization reactions. The stereochemical outcome of these reactions is highly dependent on the reaction conditions.
Solvent and Temperature Effects on Cyclization Stereochemistry
Research on the π-route cyclization of endo-Bicyclo[3.3.1]non-6-ene-3-carboxylic acid has demonstrated that both solvent and temperature play a crucial role in determining the stereochemistry of the products. The course of the cyclization is influenced by the polarity of the solvent and the thermal energy supplied to the system, which can alter the conformational equilibrium of the bicyclic framework and the transition state energies of the competing reaction pathways. This leads to the formation of different stereoisomeric products under varying conditions.
Rearrangement Reactions
The bicyclo[3.3.1]nonane framework is amenable to various rearrangement reactions, particularly those involving the transformation of the carboxylic acid functionality into other nitrogen-containing groups.
Curtius Rearrangements and Intermediate Formation
The Curtius rearrangement of endo-Bicyclo[3.3.1]non-6-ene-3-carboxylic acid is a key step in the synthesis of 2-azaadamantan-4-one derivatives. This reaction proceeds through the formation of an acyl azide from the carboxylic acid, which then undergoes thermal or photochemical decomposition to an isocyanate intermediate with the loss of nitrogen gas. The isocyanate is a pivotal intermediate that can be trapped by various nucleophiles. In the synthesis of 2-azaadamantan-4-one, the isocyanate undergoes a spontaneous intramolecular attack by the nitrogen of the resulting carbamate (B1207046) on a transient bromonium ion or an epoxide intermediate, leading to the formation of the azaadamantane core. This rearrangement and subsequent cyclization highlight the utility of the bicyclic starting material in constructing complex cage structures.
Schmidt Rearrangements of Bicyclo[3.3.1]nonane Dicarboxylic Acids
While not directly involving this compound, the Schmidt rearrangement of the closely related endo,endo-3,7-bicyclo[3.3.1]nonanedicarboxylic acid provides valuable insight into the reactivity of this ring system. This reaction, which involves treating the dicarboxylic acid with hydrazoic acid in the presence of a strong acid, leads to the formation of endo,endo-3,7-diaminobicyclo[3.3.1]nonane. The reaction proceeds with high stereoselectivity, indicating a concerted mechanism where the configuration of the starting material dictates the stereochemistry of the product. This transformation is a valuable method for introducing amino functionalities into the bicyclo[3.3.1]nonane skeleton.
Addition Reactions to the Olefinic Moiety
The double bond in this compound is susceptible to electrophilic addition reactions. A notable example is the transannular bromination of diolefins within the bicyclo[3.3.1]nonane series. While the specific substrate is different, the mechanism provides a model for the reactivity of the olefinic moiety in the target compound. The bromination of 3,7-dimethylenebicyclo[3.3.1]nonane in nonpolar aprotic solvents results in the formation of 1-bromomethyl-3-bromoadamantane. This reaction proceeds through a transannular cyclization, indicating an initial electrophilic attack of bromine on one of the double bonds, followed by the intramolecular attack of the second double bond to form the adamantane (B196018) core. This type of reactivity underscores the potential for intramolecular reactions in the bicyclo[3.3.1]nonane system.
| Starting Material | Reagent | Solvent | Product | Reaction Type |
| 3,7-dimethylenebicyclo[3.3.1]nonane | Br₂ | Nonpolar aprotic | 1-bromomethyl-3-bromoadamantane | Electrophilic addition / Transannular cyclization |
| 3-methyl-7-methylenebicyclo[3.3.1]non-2-ene | Br₂ | Nonpolar aprotic | trans-1,4-dibromo-3-methyladamantane | Electrophilic addition / Transannular cyclization |
Transformations of the Carboxylic Acid Functionality
The carboxylic acid group in this compound can undergo a variety of standard transformations. These include reduction and conversion to amides.
The reduction of carboxylic acids to primary alcohols is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon. The resulting tetrahedral intermediate then eliminates a metal-alkoxide species to form an aldehyde, which is immediately further reduced to the primary alcohol. Given the reactivity of LiAlH₄, it is expected that the carboxylic acid of this compound would be reduced to the corresponding primary alcohol, Bicyclo[3.3.1]non-6-en-3-ylmethanol.
Furthermore, the carboxylic acid can be converted to an amide through reaction with an amine in the presence of a coupling agent. A common method involves the use of dicyclohexylcarbodiimide (DCC). The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide and dicyclohexylurea as a byproduct. This method allows for the synthesis of a wide range of amide derivatives of this compound.
| Transformation | Reagent(s) | Product Functional Group |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary alcohol |
| Amide formation | Amine, Dicyclohexylcarbodiimide (DCC) | Amide |
Transannular Interactions and Bridged Carbonium Ion Reactivity of this compound
The unique conformational arrangement of the bicyclo[3.3.1]nonane skeleton in this compound brings the C6-C7 double bond and the C3-carboxylic acid group into close spatial proximity, leading to significant transannular interactions that influence the molecule's reactivity. These through-space interactions can facilitate the formation of bridged carbonium ion intermediates under suitable reaction conditions, dictating the stereochemical and regiochemical outcome of various transformations.
Transannular Interactions
In the bicyclo[3.3.1]nonane system, the chair-chair conformation is generally the most stable. However, the presence of the C6-C7 double bond in this compound introduces some degree of flattening to one of the rings. The endo orientation of the carboxylic acid group at the C3 position is crucial for significant transannular interactions. In this conformation, the carboxyl group and the π-system of the double bond are positioned in close proximity.
Detailed research on analogous bicyclo[3.3.1]nona-2,6-diene systems has provided compelling evidence for such through-space interactions. A study on chiral α,β-unsaturated bicyclo[3.3.1]nonane dinitriles and dicarboxylic acids revealed a predisposition for transannular interactions due to the favorable conformation of the bicyclic skeleton. nih.gov This study, utilizing circular dichroism spectroscopy and theoretical computations, demonstrated non-exciton-type coupling between the two chromophores. nih.gov
Key Research Findings on a Related System:
| Compound | Method | Key Finding | Interchromophoric Distance (approx.) | Reference |
| Bicyclo[3.3.1]nona-2,6-diene-dinitrile | CD Spectroscopy, TD-DFT | Evidence of substantial through-space interaction (homoconjugation) of π orbitals. | 3.2–3.3 Å | nih.gov |
| Bicyclo[3.3.1]nona-2,6-diene-dicarboxylic acid | CD Spectroscopy, TD-DFT | Bisignate Cotton effects in CD spectra originating from non-exciton-type coupling between the unsaturated fragments. | 3.2–3.3 Å | nih.gov |
These findings strongly suggest that in endo-Bicyclo[3.3.1]non-6-ene-3-carboxylic acid, the π-orbitals of the C6-C7 double bond and the orbitals of the carboxylic acid group at C3 are close enough to interact. This interaction can influence the electron density distribution within the molecule and is a prelude to the participation of the double bond in reactions involving the C3 position.
Bridged Carbonium Ion Reactivity
The transannular interaction between the double bond and a developing positive charge at the C3 position can lead to the formation of a bridged, non-classical carbonium ion. This phenomenon, known as π-participation or anchimeric assistance, can significantly enhance the rate of solvolysis of C3-endo leaving groups compared to their saturated counterparts or the corresponding C3-exo isomers.
While specific solvolysis data for this compound itself is not extensively documented in readily available literature, studies on closely related derivatives provide insight into this reactivity. For instance, the solvolysis of endo-Bicyclo[3.3.1]non-6-ene-3-methyl tosylate has been investigated to understand the stereochemistry and mechanism of π-assisted solvolysis. researchgate.net
The general mechanism for the formation of a bridged carbonium ion in this system can be depicted as follows:
Initiation: A leaving group at the C3-endo position departs, initiating the formation of a carbocation.
π-Participation: The proximate C6-C7 double bond participates in the departure of the leaving group by donating electron density to the incipient carbocationic center at C3.
Formation of Bridged Ion: This participation leads to the formation of a stabilized, non-classical bridged carbonium ion (a tricyclic ion).
Nucleophilic Attack: A nucleophile can then attack this bridged intermediate. The attack can occur at either C3 or C7 (or C6), often leading to rearranged products with a different connectivity than the starting material. The stereochemistry of the product is dictated by the structure of the bridged intermediate, with the nucleophile typically attacking from the face opposite to the bridge.
The acid-catalyzed cyclization of related endo-3-substituted bicyclo[3.3.1]non-6-enes further supports the concept of transannular π-participation leading to the formation of adamantane or related tricyclic frameworks. For example, the acidolysis of 3-endo-azidomethylbicyclo[3.3.1]non-6-ene proceeds via a π-route cyclization. rsc.org
The reactivity of this compound and its derivatives is therefore profoundly influenced by the through-space interaction between the double bond and the C3 position. This interaction not only affects the ground-state properties of the molecule but also governs its reactivity, particularly in reactions involving carbocationic intermediates, leading to the formation of bridged species and rearranged products.
Applications of Bicyclo 3.3.1 Non 6 Ene 3 Carboxylic Acid and Its Analogs in Chemical Science
Role as Synthetic Building Blocks for Complex Organic Architectures
The constrained conformational framework of bicyclo[3.3.1]non-6-ene-3-carboxylic acid makes it an ideal starting material for synthesizing intricate and sterically demanding molecules that would be challenging to construct through other means.
One of the most significant applications of endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid is its role as a precursor in the synthesis of azaadamantanes, a class of cage compounds with important applications in medicinal and organic chemistry. nih.govnih.govresearchgate.net The synthesis of 2-azaadamantanone derivatives exemplifies the utility of this bicyclic acid.
The key transformation involves an initial Curtius rearrangement of the carboxylic acid to form a carbamate (B1207046). nih.govacs.org This intermediate is then subjected to an intramolecular cyclization. The double bond within the bicyclic system is activated, for instance by bromine or through epoxidation, which prompts a spontaneous attack from the carbamate nitrogen. nih.govnih.govresearchgate.net This transannular cyclization effectively stitches the two rings of the bicyclononane system together, thereby constructing the characteristic rigid cage structure of the adamantane (B196018) core. nih.govnih.govresearchgate.net
Specifically, endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid has been successfully converted into derivatives of 2-azaadamantan-4-one. nih.govnih.govresearchgate.net A similar strategy, starting from the related 9-oxo endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid, has been employed to synthesize 2-azaadamantan-6-one. nih.govnih.gov This approach highlights the power of using the bicyclic framework to precisely control the formation of complex polycyclic systems. mdpi.com
| Starting Material | Key Reaction Steps | Product Class |
| endo-Bicyclo[3.3.1]non-6-ene-3-carboxylic acid | 1. Curtius Rearrangement2. Intramolecular Cyclization | 2-Azaadamantan-4-one derivs. |
| 9-Oxo endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid | 1. Curtius Rearrangement2. Intramolecular Cyclization | 2-Azaadamantan-6-one derivs. |
Design of Ligands in Metal Complex Catalysis
The rigid bicyclo[3.3.1]nonane framework is an attractive scaffold for the design of chiral ligands used in asymmetric catalysis. researchgate.net The chirality and conformational rigidity of these structures can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in catalytic reactions. nih.gov
While direct application of this compound as a ligand is less common, its derivatives are highly valuable. The carboxylic acid group serves as a crucial functional handle for elaboration into various coordinating moieties. For instance, chiral bicyclo[3.3.1]nonane derivatives have been incorporated into sulfoxide (B87167) alkene ligands. nih.gov These ligands have been successfully employed in rhodium-catalyzed asymmetric reactions, demonstrating the utility of the bicyclic core in transferring chiral information. nih.gov The predictable geometry of the bicyclic scaffold helps to minimize conformational ambiguity, which is a critical factor in designing effective asymmetric catalysts. researchgate.net
Development of Supramolecular Host Molecules and Molecular Tweezers
In the field of supramolecular chemistry, the bicyclo[3.3.1]nonane skeleton is prized for its unique V-shaped geometry. vu.ltvu.lt This cleft-like structure makes it an excellent building block for the construction of host molecules, molecular tweezers, and other complex supramolecular assemblies designed for molecular recognition. researchgate.netrsc.orgresearchgate.net
The synthesis of these supramolecular structures often involves fusing aromatic or heteroaromatic units onto the bicyclic framework. vu.ltvu.lt this compound provides a key reactive site for attaching these recognition units. The carboxylic acid can be converted into amides, esters, or other functional groups that can participate in directed, non-covalent interactions such as hydrogen bonding. The inherent rigidity of the bicyclic core ensures that the recognition elements are held in a pre-organized orientation, which is essential for effective guest binding. vu.lt For example, molecular tweezers based on the bicyclo[3.3.1]nonane framework have been synthesized, consisting of quinoline (B57606) and pyrazine (B50134) units fused to the bicyclic scaffold. researchgate.net These structures are capable of self-association and binding guest molecules within their cavity. researchgate.netlu.se
Investigations into Diastereofacial Selection in Organic Reactions
The rigid, chair-chair conformation of the bicyclo[3.3.1]nonane ring system creates distinct and sterically differentiated faces (endo and exo). This inherent facial bias makes its derivatives excellent substrates for studying diastereofacial selection in organic reactions. When a reagent approaches the double bond or a carbonyl group on the ring, one face is often significantly more accessible than the other, leading to a high degree of stereoselectivity in the product.
This principle is particularly relevant in the context of the adamantane derivatives synthesized from this compound. For instance, 1-azaadamantane-4-one, a structurally related compound, has been a prominent subject in diastereofacial selection studies. nih.gov The rigid cage structure of the adamantane core dictates the trajectory of incoming nucleophiles, leading to preferential attack from one face. The stereochemical information embedded in the initial bicyclic acid is thus propagated through the synthetic sequence and influences the reactivity of the final cage compound.
Materials Science Applications
The unique structural and chiral properties of bicyclo[3.3.1]nonane derivatives extend their utility into materials science, particularly in the creation of organized solid-state structures.
When chiral molecules crystallize from a racemic mixture, they can form one of three solid phases: a racemic compound, a solid solution, or a conglomerate. A conglomerate is a mechanical mixture of enantiopure crystals, a phenomenon known as spontaneous resolution. nih.govacs.org The formation of conglomerates is of significant interest for enantioseparation.
The well-defined shape and potential for strong, directional intermolecular interactions (such as hydrogen bonding through the carboxylic acid group) make derivatives of this compound interesting candidates for studying and engineering crystal packing. rsc.org The stereochemistry of how these bicyclic molecules assemble in the solid state can lead to the formation of complex chiral networks. vu.ltrsc.org Studies on related bicyclo[3.3.1]nonane diols have shown that the nature of hydrogen bonding synthons dictates the dimensionality and chirality of the resulting network. vu.lt By modifying the functional groups on the bicyclic scaffold, it is possible to influence these intermolecular interactions and potentially promote the formation of conglomerates, providing a pathway to new chiral materials. nih.govrsc.org
Future Research Directions and Unexplored Avenues
Development of Novel Asymmetric Synthetic Routes
Future synthetic explorations could target the methodologies summarized in the table below.
| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |
| Organocatalytic Asymmetric Annulation | Use of small chiral organic molecules to catalyze the formation of the bicyclic ring system from acyclic or monocyclic precursors. ucl.ac.uk | Metal-free conditions, high enantioselectivity, operational simplicity. | Development of new catalysts and cascade reactions for one-pot synthesis. rsc.org |
| Enantioselective Desymmetrization | Breaking the symmetry of a prochiral dicarbonyl compound or diene to install chirality. researchgate.net | Creation of multiple stereocenters in a single step, high atom economy. | Design of prochiral substrates suitable for conversion to the target molecule. |
| Switchable Catalysis | Employing catalytic systems that can be directed toward different regio- or stereoisomers by altering reaction parameters. nih.gov | Access to a diverse library of isomers from a single substrate. nih.gov | Identifying catalyst/reagent combinations that can control the cyclization pathway. |
| Biomimetic Dearomatization | Mimicking natural synthetic pathways, such as the dearomatization of prenylated phloroglucinols, to construct the bicyclic core. ucl.ac.uk | Potential for high stereocontrol inspired by enzymatic processes. | Use of chiral epoxides or other reagents to initiate an enantiodivergent cyclization. ucl.ac.uk |
Exploration of Unique Reactivity Profiles
The rigid conformation of the bicyclo[3.3.1]nonane skeleton significantly influences the reactivity of its functional groups. The spatial proximity of the C3-carboxylic acid and the C6-C7 double bond could lead to unique intramolecular reactions and reactivity patterns not observed in more flexible systems.
One unexplored avenue is the potential for transannular reactions, where atoms on opposite sides of the ring system interact. In related bicyclo[3.3.1]nonane derivatives, transannular hydride shifts and other cyclization reactions have been observed. oregonstate.edu Future studies could investigate whether the carboxylic acid group can participate in such reactions, for example, through intramolecular lactonization or other addition reactions across the double bond under specific catalytic conditions.
Furthermore, the potential for through-space electronic interactions, or homoconjugation, between the π-orbitals of the alkene and the carbonyl group of the carboxylic acid is an area ripe for investigation. In similar bicyclic diene systems, evidence for such non-exciton-type coupling has been found, influencing their chiroptical properties. mdpi.com A detailed study of bicyclo[3.3.1]non-6-ene-3-carboxylic acid could reveal unique spectroscopic signatures and reactivity stemming from these transannular orbital interactions.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to predict and understand the behavior of complex molecules like this compound. The bicyclo[3.3.1]nonane framework is a classic model for studying conformational equilibria, often existing in a delicate balance between double-chair, chair-boat, and boat-boat conformations. vu.lt High-level ab initio and Density Functional Theory (DFT) calculations can precisely model these conformations and predict which is the most stable. vu.ltresearchgate.net
Future research should leverage advanced computational modeling for several key purposes:
Predicting Reaction Pathways: Computational studies can elucidate the mechanisms of potential reactions, including novel asymmetric syntheses. By modeling transition states, researchers can understand the origins of stereoselectivity in catalytic reactions and rationally design more effective catalysts. nih.gov
Simulating Spectroscopic Properties: Theoretical computations can predict chiroptical properties, such as those observed in Circular Dichroism (CD) spectroscopy. mdpi.com This allows for the assignment of absolute configurations to chiral molecules and provides insight into electronic interactions within the structure. mdpi.com
Guiding Synthetic Design: By modeling the energies of various substituted derivatives and their reaction intermediates, computational chemistry can help prioritize the most promising synthetic targets and routes, saving significant experimental time and resources. rsc.org
| Computational Method | Application Area | Research Goal |
| Density Functional Theory (DFT) | Conformational Analysis, Reaction Mechanism Studies mdpi.comvu.lt | Determine the lowest energy conformation and model transition state energies to predict stereochemical outcomes. nih.gov |
| Ab initio Calculations (e.g., MP2) | High-Accuracy Energy and Structure Calculation researchgate.net | Provide benchmark data on conformational energies and quantify molecular strain. |
| Time-Dependent DFT (TD-DFT) | Chiroptical Properties Simulation mdpi.com | Predict CD spectra to understand electronic transitions and through-space interactions. |
| Molecular Mechanics (e.g., OPLS3) | Conformational Searching rsc.org | Rapidly screen possible conformations to identify low-energy structures for further quantum mechanical analysis. |
Integration into Emerging Fields of Chemical Synthesis
The structural attributes of this compound make it a valuable building block for applications in diverse and emerging fields of chemistry.
Medicinal Chemistry: The rigid bicyclic scaffold is ideal for designing molecules that can present functional groups in well-defined spatial orientations, which is crucial for binding to biological targets. The compound is listed in the National Cancer Institute (NCI) database, suggesting potential utility in anticancer research. ontosight.ai Furthermore, structurally related 3,9-diazabicyclo[3.3.1]non-6-ene derivatives have been patented as renin inhibitors for the treatment of hypertension, demonstrating the therapeutic potential of this core structure. google.com Future work could involve synthesizing derivatives of this compound to create libraries for screening against various diseases.
Supramolecular Chemistry and Materials Science: The V-shape of the bicyclo[3.3.1]nonane framework makes it an excellent candidate for constructing pre-programmed supramolecular synthons. vu.lt By derivatizing the carboxylic acid and other positions, molecules can be designed with specific hydrogen-bonding patterns. These synthons could then self-assemble into higher-order structures like molecular tubes or complex host-guest systems, with applications in materials science and molecular recognition. vu.lt
Catalysis: Chiral bicyclo[3.3.1]nonane derivatives can serve as ligands in asymmetric catalysis. The rigid backbone can create a well-defined chiral pocket around a metal center, enabling high stereoselectivity in catalyzed reactions. Future research could explore the synthesis of phosphine (B1218219) or amine derivatives of this compound for use as novel ligands.
Q & A
Q. What are the key physicochemical properties of bicyclo[3.3.1]non-6-ene-3-carboxylic acid, and how do they influence experimental design?
The compound exhibits a pKa of ~4.35, LogD values of -1.51 (pH 7.4) and 0.23 (pH 5.5), and a polar surface area of 54.37 Ų. These properties suggest moderate lipophilicity at acidic pH but poor membrane permeability under physiological conditions. For solubility-dependent assays (e.g., cell-based studies), use buffered solutions at pH ≤5.5 to enhance solubility. The low hydrogen bond donor/acceptor count (1/3) aligns with Lipinski’s rules, making it a candidate for drug discovery pipelines .
Q. What synthetic routes are available for this compound, and which intermediates are critical for scalability?
A common route involves alkali hydrolysis of mesylate intermediates derived from 4-oxatricyclo[4.3.1.1³,⁸]undecan-5-one. Key intermediates include bromolactones (e.g., compound 20), formed via bromine addition to the double bond. Scalability requires strict control of reaction temperature (<0°C) to prevent side reactions like epoxidation .
Q. How should researchers address discrepancies in reported CAS numbers and purity levels for this compound?
Discrepancies arise from structural variants (e.g., 9-oxo derivatives, CAS 159345-17-2) and synthesis methods. Always cross-validate purity (≥95% by HPLC) and stereochemistry (endo/exo configurations) using NMR and LC-MS. Avoid commercial sources lacking detailed analytical data .
Advanced Research Questions
Q. What mechanistic insights explain the formation of bromolactone derivatives during halogenation reactions?
Electrophilic bromine addition generates partial positive charges at C6 and C6. The carboxylic acid group at C3 facilitates nucleophilic attack on the transient bromonium ion, forming a six-membered lactone. This regioselectivity is confirmed by X-ray crystallography of bromolactone 20 .
Q. How can Curtius rearrangements be optimized for synthesizing azaadamantane derivatives from this compound?
Key steps include:
- Converting the carboxylic acid to an acyl azide using diphenylphosphoryl azide (DPPA).
- Thermal decomposition (50–60°C) to form an isocyanate intermediate.
- Spontaneous intramolecular cyclization with transient bromonium/epoxide intermediates to yield tetracyclic azaadamantanes. Use anhydrous conditions and inert gas purging to minimize side reactions .
Q. What conformational equilibria govern the reactivity of bicyclo[3.3.1]nonane derivatives, and how can they be analyzed?
The boat-chair conformation dominates due to torsional strain in alternative geometries. Use dynamic NMR (DNMR) to study ring-flipping kinetics. For 2,6-disubstituted derivatives (e.g., diols), diastereomeric camphanic acid esters enable resolution of enantiomers via chiral HPLC .
Q. How do computational models reconcile conflicting LogP and LogD values reported in different studies?
Discrepancies arise from protonation states and solvent effects. Employ QSPR models (e.g., JChem or ACD/Labs) to predict pH-dependent partitioning. Experimental validation via shake-flask assays at controlled pH (5.5 vs. 7.4) is critical for accurate pharmacokinetic profiling .
Methodological Best Practices
Q. What safety protocols are essential for handling this compound in the lab?
Q. Which spectroscopic techniques are most effective for characterizing stereoisomeric impurities?
- NOESY NMR : Detects spatial proximity of protons in endo/exo configurations.
- VCD (Vibrational Circular Dichroism) : Resolves enantiomeric excess in chiral derivatives.
- HRMS-ESI : Confirms molecular formula and detects trace oxidation products (e.g., 9-oxo derivatives) .
Data Contradiction Analysis
Q. Why do different studies report varying biological activities for structurally similar bicyclo[3.3.1]nonane derivatives?
Variations stem from:
- Stereochemical purity : Contamination by diastereomers (e.g., 2- vs. 3-carboxylic acid isomers) alters target binding.
- Functional group positioning : The 3-carboxylic acid group in bicyclo[3.3.1]non-6-ene derivatives shows higher enzymatic inhibition than 2-substituted analogs due to spatial alignment with active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
